An In-depth Technical Guide to 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, physicochemical properties, and potential biological activities. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for future research and development.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the modulation of a compound's physicochemical and pharmacological properties to enhance its therapeutic efficacy.[3] The introduction of a nitrophenyl group to the thiazole scaffold, as seen in the topic compound, is a common strategy in drug design to explore and enhance biological activity.[4]
This guide focuses on the hydrobromide salt of 2-Methyl-4-(3-nitro-phenyl)-thiazole. The formation of a hydrobromide salt is a standard practice in pharmaceutical development to improve the solubility, stability, and bioavailability of a parent compound.
Chemical Structure and Properties
The chemical structure of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is characterized by a central thiazole ring substituted with a methyl group at the 2-position and a 3-nitrophenyl group at the 4-position. The hydrobromide salt is formed by the protonation of the thiazole nitrogen atom.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Methyl-4-(3-nitro-phenyl)-thiazole and its hydrobromide salt, based on data from analogous compounds and computational models.
| Property | Predicted Value for Free Base | Predicted Value for Hydrobromide Salt | Rationale/Supporting Evidence |
| Molecular Formula | C10H8N2O2S | C10H9BrN2O2S | Based on chemical structure. |
| Molecular Weight | 220.25 g/mol | 301.16 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow solid | Crystalline solid | Thiazole derivatives are often colored solids.[5] |
| Melting Point (°C) | 150-170 | >200 (with decomposition) | Salt formation generally increases the melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, DMF, alcohols) | More soluble in water and polar protic solvents than the free base | Protonation increases polarity and aqueous solubility.[6] |
| pKa (of conjugate acid) | 2.0 - 3.0 | Not Applicable | The thiazole ring is weakly basic. |
| LogP | 2.5 - 3.5 | Lower than the free base | Increased polarity of the salt form reduces the partition coefficient. |
Synthesis and Purification
The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a two-step process involving the Hantzsch thiazole synthesis to form the free base, followed by salt formation with hydrobromic acid.
Step 1: Synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole (Free Base)
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide.
Reaction Scheme:
Caption: Hantzsch synthesis of the thiazole core.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-phenacyl bromide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Thioamide: Add thioacetamide (1.0 - 1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as sodium bicarbonate solution, which may cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-4-(3-nitro-phenyl)-thiazole.
Step 2: Formation of the Hydrobromide Salt
The hydrobromide salt is prepared by reacting the synthesized free base with hydrobromic acid.
Reaction Scheme:
Caption: Protonation to form the hydrobromide salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified 2-Methyl-4-(3-nitro-phenyl)-thiazole in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.
-
Acidification: Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise to the solution while stirring.
-
Precipitation: The hydrobromide salt will precipitate out of the solution upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to remove any residual acid.
-
Drying: Dry the final product, 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, under vacuum.
Spectroscopic and Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques. The following are the expected characterization data based on analogous structures found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the hydrobromide salt in a solvent like DMSO-d₆ is expected to show characteristic signals. The proton on the thiazole ring (C5-H) will likely appear as a singlet downfield. The aromatic protons of the 3-nitrophenyl group will exhibit a complex splitting pattern in the aromatic region. The methyl protons at the C2 position will appear as a singlet, likely shifted slightly downfield compared to the free base due to the protonation of the thiazole ring. The acidic N-H proton may appear as a broad singlet.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbons of the thiazole ring will appear in the characteristic region for this heterocycle. The carbons of the nitrophenyl ring and the methyl carbon will also be identifiable.[8]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ for the thiazolium N-H.
-
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the thiazole and phenyl rings.[9]
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode is appropriate. The spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, corresponding to the protonated form of 2-Methyl-4-(3-nitro-phenyl)-thiazole.[10][11]
Potential Biological Activities and Applications
Thiazole derivatives are known to exhibit a wide range of biological activities.[2] The presence of the nitrophenyl moiety in 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide suggests potential for several therapeutic applications.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives.[12][13] The incorporation of a nitro group can enhance this activity. It is hypothesized that 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide may exhibit inhibitory activity against various bacterial and fungal strains.[14] The proposed mechanism could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anticancer Activity
Thiazole-containing compounds have shown significant promise as anticancer agents.[4][15] The nitroaromatic group can contribute to cytotoxic effects against cancer cell lines.[16] Potential mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA synthesis.[15][17] Further in-vitro studies on various cancer cell lines are warranted to explore the cytotoxic potential of this compound.
Enzyme Inhibition
Derivatives of 4-(3-nitrophenyl)thiazole have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[18][19] This suggests that 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide could be a lead compound for the development of novel MAO inhibitors.
In Silico ADME-Tox Profile
Computational (in silico) studies of similar thiazole derivatives suggest that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating good potential for oral bioavailability.[20][21] However, toxicological assessments are crucial to determine the safety profile of the compound.
Conclusion and Future Directions
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a compound with significant potential for further investigation in the field of drug discovery. The well-established Hantzsch synthesis provides a reliable route for its preparation, and its hydrobromide salt form offers advantages in terms of handling and formulation. Based on the biological activities of structurally related compounds, this molecule warrants screening for antimicrobial, anticancer, and enzyme inhibitory activities.
Future research should focus on the experimental validation of the predicted physicochemical properties and a thorough in-vitro and in-vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methyl and nitrophenyl substituents, could lead to the discovery of more potent and selective therapeutic agents.
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